molecular formula C21H18F2N4O2S2 B2413686 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide CAS No. 1242902-62-0

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide

Cat. No.: B2413686
CAS No.: 1242902-62-0
M. Wt: 460.52
InChI Key: GIAWLASWKDJXDI-UHFFFAOYSA-N
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Description

2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide is a complex organic compound that belongs to the class of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives

Preparation Methods

The synthesis of 2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of aldehydes, barbituric acid, and ammonium acetate/urea in a green solvent like DIPEAc at room temperature . This method is advantageous due to its short reaction time, catalyst-free conditions, and compatibility with a wide range of substrates.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thio and acetamide groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as eIF4e. By inhibiting eIF4e, the compound can disrupt the initiation of translation, leading to reduced protein synthesis in cancer cells. This inhibition can trigger apoptosis and reduce tumor growth . The compound’s structure allows it to form stable interactions with the active site residues of its target proteins, enhancing its efficacy.

Comparison with Similar Compounds

Similar compounds include other pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives, such as:

    4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine: Known for its hypnotic and anticonvulsive properties.

    3,4-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-ones: Studied for their antibacterial activity. The uniqueness of 2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide lies in its dual functional groups (thio and acetamide) and its specific inhibitory action on eIF4e, which distinguishes it from other similar compounds.

Properties

IUPAC Name

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O2S2/c1-2-3-9-27-20(29)18-17(13-5-4-8-24-19(13)31-18)26-21(27)30-11-16(28)25-12-6-7-14(22)15(23)10-12/h4-8,10H,2-3,9,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAWLASWKDJXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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